1-(4-Methylphenyl)piperidin-4-one
Overview
Description
1-(4-Methylphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylphenyl group attached to the piperidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and in situ generated sulfonium salt . Another method involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Halogenation using halogens or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness: 1-(4-Methylphenyl)piperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its 4-methylphenyl group differentiates it from other piperidine derivatives, providing unique opportunities for functionalization and application in various fields .
Properties
IUPAC Name |
1-(4-methylphenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPZSUQVZPAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444325 | |
Record name | 1-(4-Methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105123-89-5 | |
Record name | 1-(4-Methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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